molecular formula C13H19NO2 B1287806 Tert-butyl 3-(3-aminophenyl)propanoate CAS No. 269071-88-7

Tert-butyl 3-(3-aminophenyl)propanoate

Cat. No.: B1287806
CAS No.: 269071-88-7
M. Wt: 221.29 g/mol
InChI Key: PAXUMWVHPFOIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-aminophenyl)propanoate (CAS: 269071-88-7) is a tert-butyl ester derivative with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . The compound features a propanoate backbone esterified with a tert-butyl group and a 3-aminophenyl substituent. Its primary applications lie in pharmaceutical synthesis, where it serves as an intermediate for drug development, particularly in modifying pharmacokinetic properties or enhancing bioavailability .

Properties

IUPAC Name

tert-butyl 3-(3-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXUMWVHPFOIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587436
Record name tert-Butyl 3-(3-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269071-88-7
Record name tert-Butyl 3-(3-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-aminophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-aminophenyl)propanoate typically involves the esterification of 3-(3-aminophenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(3-aminophenyl)propanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-(3-aminophenyl)propanoate+water\text{3-(3-aminophenyl)propanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(3-aminophenyl)propanoic acid+tert-butyl alcoholacid catalyst​tert-butyl 3-(3-aminophenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Tert-butyl 3-(3-aminophenyl)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ester group can undergo hydrolysis to yield 3-(3-aminophenyl)propanoic acid, which is a valuable building block for various chemical reactions, including coupling reactions and functionalization processes .

2. Medicinal Chemistry:
Research has indicated that this compound exhibits potential biological activities due to its ability to form hydrogen bonds with biological molecules. The amino group may enhance its interaction with enzymes and receptors, suggesting applications in drug development. For example, studies have explored its role as a ligand in targeted protein degradation strategies aimed at reducing the activity of specific enzymes implicated in cancer progression .

3. Material Science:
In material science, this compound is studied for its potential use in synthesizing polymers and resins. Its reactivity allows for incorporation into polymer chains, which can modify the physical properties of materials for various industrial applications .

Case Study 1: Synthesis of Anticancer Agents

A series of compounds derived from this compound were synthesized and evaluated for their efficacy against ovarian cancer cell lines. The compounds demonstrated significant inhibition of tissue transglutaminase, an enzyme involved in cancer cell adhesion and migration. This study highlights the potential of this compound as a lead structure for developing new anticancer therapies .

Case Study 2: Polymer Development

In a study focused on material science applications, researchers utilized this compound as a monomer in the synthesis of novel copolymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and adhesives .

Summary Table of Applications

Field Application Description
Organic ChemistryIntermediate in SynthesisUsed to synthesize complex organic molecules through hydrolysis and functionalization reactions.
Medicinal ChemistryPotential Drug DevelopmentInvestigated for interactions with biological targets, particularly in cancer treatment.
Material SciencePolymer SynthesisIncorporated into polymer chains to enhance material properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 3-(3-aminophenyl)propanoic acid, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl propanoate scaffold is highly versatile, allowing modifications at the amino or phenyl groups. Below is a comparative analysis of key analogs:

Compound CAS No. Molecular Formula Substituents Key Properties
tert-Butyl 3-(3-aminophenyl)propanoate (Target) 269071-88-7 C₁₃H₁₉NO₂ 3-aminophenyl Intermediate for pharmaceuticals; moderate hydrophobicity .
tert-Butyl 3-((2,2-diphenylethyl)amino)propanoate - C₂₀H₂₅NO₂ 2,2-diphenylethylamino Tested for pancreatic β-cell enhancement; no significant cell proliferation effects .
tert-Butyl 3-(3-trifluoromethylphenyl)propanoate - C₁₄H₁₇F₃NO₂ 3-trifluoromethylphenyl Enhanced electronic effects due to CF₃ group; used in photolabile probes .
tert-Butyl 3-(aziridin-1-yl)propanoate 23693-85-8 C₉H₁₇NO₂ Aziridinyl (3-membered amine ring) High reactivity due to strained aziridine ring; potential for alkylation reactions .
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate 110729-26-5 C₃₁H₅₄O₃ Long alkyl chain + phenolic tert-butyl High hydrophobicity; used in polymer stabilization .

Pharmacokinetic and Industrial Relevance

  • Solubility : Analogs with polyethylene glycol (PEG)-like chains (e.g., ) exhibit improved aqueous solubility compared to the target compound, which relies on the tert-butyl group for lipophilicity .
  • Drug Intermediate Utility: tert-Butyl N-(3-aminophenyl)carbamate (CAS: 68621-88-5), a carbamate analog, is critical in synthesizing rofecoxib, demonstrating the importance of tert-butyl protection in NSAID development .

Biological Activity

Tert-butyl 3-(3-aminophenyl)propanoate, with the molecular formula C13H19NO2, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl ester group and an amino group on the phenyl ring, which contribute to its unique reactivity and interactions within biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound allows it to engage in significant interactions with biological molecules. The amino group can form hydrogen bonds, while the ester moiety may undergo hydrolysis, releasing the active 3-(3-aminophenyl)propanoic acid. This structural configuration suggests that the compound could interact with various enzymes and receptors, making it a candidate for drug development and other applications in medicinal chemistry.

Property Value
Molecular FormulaC13H19NO2
Molecular Weight219.30 g/mol
Functional GroupsAmino, Ester
SolubilityModerate in organic solvents
  • Enzyme Interactions : The compound's amino group facilitates interactions with enzymes through hydrogen bonding, potentially altering their activity and stability. This interaction can modulate metabolic pathways and influence cellular processes.
  • Cell Signaling Modulation : this compound may impact cell signaling pathways by acting on key regulatory proteins, thus affecting gene expression related to cellular metabolism and stress responses.

Case Studies

  • Cancer Cell Line Studies : Research has explored the compound's effects on ovarian cancer cell lines (OVCAR5 and SKOV3). In these studies, treatment with this compound at concentrations ranging from 0.1 to 10 μM demonstrated a concentration-dependent reduction in transglutaminase 2 (TG2) levels within 6 hours of treatment. However, prolonged exposure beyond this point did not sustain the reduction in TG2 levels, indicating a potential threshold effect for biological activity .
  • Toxicological Assessments : Toxicity studies have indicated that at low doses, the compound exhibits minimal adverse effects; however, higher concentrations can lead to hepatotoxicity and nephrotoxicity. This dose-dependent safety profile highlights the importance of dosage in therapeutic applications.

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Biochemical Analysis : The compound has been shown to influence cellular metabolism by inhibiting key metabolic enzymes, which alters energy production pathways.
  • Metabolic Pathways : It participates in several metabolic pathways through oxidation and conjugation reactions, leading to metabolites that may possess distinct biological activities .

Summary of Key Findings

Study Focus Outcome
Cancer Cell Line ResponseSignificant TG2 degradation at low concentrations
Toxicity ProfileDose-dependent toxicity observed; higher doses lead to adverse effects
Enzyme InteractionModulation of enzyme activity affecting metabolic pathways

Q & A

Q. Q. How should researchers reconcile conflicting reports on the purity and yield of tert-butyl 3-(3-aminophenyl)propanoate syntheses?

  • Discrepancies often stem from purification methods. For example, a 99% yield with 88% purity indicates insufficient chromatography. Solutions:
  • Optimized Gradient Elution : Adjust solvent ratios to improve separation.
  • Recrystallization : Use tert-butyl methyl ether/hexane for crystalline intermediates.
  • Quality Control : Validate purity via orthogonal methods (e.g., NMR, HPLC, melting point).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.